1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid (CAS 1782902-92-4, molecular formula C8H10N2O2, MW 166.18 g/mol) is a heterocyclic building block comprising a fused pyrrole–tetrahydropyrazine bicyclic core bearing a free carboxylic acid at the pyrrole 7-position and a free secondary amine at the pyrazine 2-position. This scaffold belongs to the pyrrolo[1,2-a]pyrazine family, a privileged chemotype validated across multiple therapeutic areas including HDAC6 inhibition, aldose reductase inhibition, and anxiolytic development.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B12957358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CN2C=C(C=C2CN1)C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)6-3-7-4-9-1-2-10(7)5-6/h3,5,9H,1-2,4H2,(H,11,12)
InChIKeyNSGYABPWDUKOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid: Core Scaffold Identity and Procurement Baseline


1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid (CAS 1782902-92-4, molecular formula C8H10N2O2, MW 166.18 g/mol) is a heterocyclic building block comprising a fused pyrrole–tetrahydropyrazine bicyclic core bearing a free carboxylic acid at the pyrrole 7-position and a free secondary amine at the pyrazine 2-position . This scaffold belongs to the pyrrolo[1,2-a]pyrazine family, a privileged chemotype validated across multiple therapeutic areas including HDAC6 inhibition, aldose reductase inhibition, and anxiolytic development [1][2]. The compound is commercially available from multiple vendors at ≥98% purity and serves as a key intermediate for amide coupling, esterification, and N-functionalization reactions .

Why 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid Cannot Be Interchanged with Positional Isomers or Protected Analogs


Substituting this compound with a positional isomer (e.g., 8-carboxylic acid) or a protected analog (e.g., N-Boc derivative) fundamentally alters the synthetic vector, the number of synthetic steps required, and the biological activity profile of downstream products. The 7-carboxylic acid resides on the pyrrole ring and projects at a geometrically distinct angle compared to the 8-carboxylic acid on the pyrazine ring, which affects target binding when elaborated into bioactive molecules . The free secondary amine (predicted pKa ~7.40 for the parent scaffold) is directly available for N-functionalization without a deprotection step, unlike the Boc-protected analog (CAS 1782248-68-3, MW 266.29) which adds 100.11 Da and requires TFA- or HCl-mediated deprotection . Furthermore, pyrrolo[1,2-a]pyrazine regioisomers exhibit divergent biological activity profiles: the [1,2-a] series is preferentially associated with antibacterial, antifungal, and antiviral activities, whereas the isomeric 5H-pyrrolo[2,3-b]pyrazine series is predominantly associated with kinase inhibition [1].

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid vs. Closest Analogs


Evidence Item 1: Carboxylic Acid Regiochemistry — 7-Position on Pyrrole vs. 8-Position on Pyrazine Determines Derivatization Vector and Target Engagement

The target compound places the carboxylic acid at the pyrrole C7 position, whereas pyrrolo[1,2-a]pyrazine-8-carboxylic acid (CAS 158945-78-9) places it at the pyrazine C8 position. In the context of the Blackburn et al. (2014) HDAC6 inhibitor series, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-based hydroxamic acid 25 inhibited HDAC6 with an IC50 of 33 nM and achieved approximately 200-fold selectivity versus nuclear extract and 100-fold selectivity versus HDAC8; the constrained heterocyclic spacer was essential for accessing the wider catalytic channel of HDAC6 compared to other HDAC subtypes [1]. While this specific IC50 value derives from an elaborated hydroxamic acid derivative rather than the free carboxylic acid building block, it establishes that the tetrahydropyrrolo[1,2-a]pyrazine scaffold with appropriate substitution at the pyrrole position can deliver nanomolar target potency with substantial isoform selectivity [1]. By contrast, the 8-carboxylic acid positional isomer projects the carboxylate vector from the pyrazine ring, which would alter the trajectory of any elaborated ligand and is not represented in the HDAC6-selective SAR .

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Evidence Item 2: Free Secondary Amine vs. N-Boc-Protected Analog — Elimination of a Deprotection Step Reduces Synthetic Sequence by One Full Step

The target compound (CAS 1782902-92-4) presents a free secondary amine at the pyrazine 2-position, directly available for acylation, sulfonylation, reductive amination, or urea formation. Its closest N-protected analog, 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid (CAS 1782248-68-3, molecular formula C13H18N2O4, MW 266.29), carries a Boc group that must be removed (typically via TFA/CH2Cl2 or HCl/dioxane) prior to N-functionalization . This deprotection adds one synthetic step, consumes additional reagents, and introduces a 100.11 Da molecular weight penalty during intermediate handling. The free amine form also exhibits predicted basicity (parent scaffold pKa ~7.40 ± 0.20), enabling pH-dependent extraction and purification .

Synthetic Chemistry Parallel Library Synthesis Medicinal Chemistry

Evidence Item 3: Scaffold Biological Activity Profile — Pyrrolo[1,2-a]pyrazine Series Preferentially Associated with Anti-Infective Activity vs. Isomeric Pyrrolo[2,3-b]pyrazine Series Associated with Kinase Inhibition

A comprehensive 2021 review by Dehnavi et al. systematically categorized the biological activity profiles of pyrrolopyrazine regioisomers. Pyrrolo[1,2-a]pyrazine derivatives (the ring fusion of the target compound) were found to exhibit predominantly antibacterial, antifungal, and antiviral activities across multiple published studies. In contrast, 5H-pyrrolo[2,3-b]pyrazine derivatives (a different ring fusion isomer) showed predominant activity as kinase inhibitors [1]. This class-level divergence means that a procurement decision selecting the [1,2-a] scaffold vs. the [2,3-b] scaffold is effectively a decision about which biological screening space to enter. The target compound, by virtue of its [1,2-a] fusion and 7-carboxylic acid substitution pattern, provides a direct entry point into the anti-infective SAR space.

Anti-Infective Drug Discovery Kinase Inhibitor Selectivity Scaffold Hopping

Evidence Item 4: Tetrahydro Saturation State — sp³-Enriched Pyrazine Ring Provides Conformational Flexibility and Basicity Not Available in Fully Aromatic or Dihydro Analogs

The target compound features a fully saturated 1,2,3,4-tetrahydropyrazine ring, in contrast to 3,4-dihydropyrrolo[1,2-a]pyrazine analogs (which retain one C=N double bond) or fully aromatic pyrrolo[1,2-a]pyrazine (which is planar). The tetrahydro saturation introduces an sp³-hybridized nitrogen with a predicted pKa of 7.40 ± 0.20, conferring protonatable basicity near physiological pH . This contrasts with the fully aromatic pyrrolo[1,2-a]pyrazine (CAS 274-45-3), where the pyrazine nitrogens are sp²-hybridized and significantly less basic (pKa of pyrazine ≈ 0.6). The saturated ring also introduces conformational flexibility, which the Blackburn et al. HDAC6 study identified as critical for the heterocyclic spacer to access the wider catalytic channel of HDAC6 compared to other HDAC subtypes [1].

Conformational Analysis Physicochemical Properties Fragment-Based Drug Design

Evidence-Backed Application Scenarios for Procuring 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid


Scenario 1: HDAC6-Selective Inhibitor Lead Optimization via Pyrrole C7 Amide Library Synthesis

Medicinal chemistry teams pursuing subtype-selective HDAC6 inhibitors can use this building block to generate amide libraries at the 7-carboxylic acid position while simultaneously functionalizing the free secondary amine. This strategy directly mirrors the Blackburn et al. (2014) approach, where 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-constrained hydroxamic acid 25 achieved HDAC6 IC50 = 33 nM with approximately 200-fold selectivity versus nuclear extract and 100-fold selectivity versus HDAC8 [1]. The free amine eliminates the Boc-deprotection step, accelerating parallel library synthesis.

Scenario 2: Anti-Infective Screening Library Construction via Pyrrolo[1,2-a]pyrazine Scaffold Diversification

Organizations building focused screening libraries for antibacterial, antifungal, or antiviral discovery should prioritize the pyrrolo[1,2-a]pyrazine-7-carboxylic acid scaffold over the isomeric 5H-pyrrolo[2,3-b]pyrazine scaffold. The Dehnavi et al. (2021) review establishes that the [1,2-a] series is preferentially associated with anti-infective activities across >100 published studies, whereas the [2,3-b] series is predominantly associated with kinase inhibition [2]. The 7-carboxylic acid and free amine provide two orthogonal diversification handles for generating structurally diverse screening compounds.

Scenario 3: Fragment-Based Drug Discovery Using the Tetrahydro Scaffold as a Conformationally Flexible, Soluble Fragment

The tetrahydro saturation state (predicted pKa 7.40 ± 0.20 for the secondary amine) provides protonatable basicity at physiological pH, enhancing aqueous solubility relative to fully aromatic pyrrolopyrazine fragments . The molecular weight of 166.18 g/mol places it well within fragment library guidelines (MW < 250), and the two functional groups (carboxylic acid + secondary amine) offer multiple vectors for fragment growing or linking strategies. The Blackburn et al. (2014) homology modeling data indicate that the tetrahydropyrrolo[1,2-a]pyrazine spacer can effectively access the wider catalytic channel of HDAC6, suggesting utility as a privileged fragment for targets with spacious binding pockets [1].

Scenario 4: Process Chemistry Route Scouting Where Free Amine Availability Reduces Step Count and Cost of Goods

In process development campaigns requiring N-functionalization of the pyrrolopyrazine core, procurement of the free amine form (CAS 1782902-92-4) rather than the N-Boc-protected analog (CAS 1782248-68-3) eliminates one full deprotection step from the synthetic sequence. This reduces the step count, eliminates TFA or HCl reagent consumption and waste disposal costs, and avoids the 100.11 Da molecular weight burden during intermediate isolation and characterization . The commercial availability at 98% purity from multiple vendors supports direct use in scale-up campaigns without additional purification .

Quote Request

Request a Quote for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.